molecular formula C13H18N2O2 B14844967 3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide

3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide

Cat. No.: B14844967
M. Wt: 234.29 g/mol
InChI Key: SFIIGJNEDVJZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the benzamide core.

    Dimethylation and Methylation: The dimethylamino and methylamino groups are introduced through alkylation reactions using dimethylamine and methylamine, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)isonicotinamide: Similar structure but with an isonicotinamide core.

    3-Cyclopropoxy-2-(methylamino)benzamide: Lacks the dimethylamino group.

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-2-(methylamino)benzamide

InChI

InChI=1S/C13H18N2O2/c1-14-12-10(13(16)15(2)3)5-4-6-11(12)17-9-7-8-9/h4-6,9,14H,7-8H2,1-3H3

InChI Key

SFIIGJNEDVJZQI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.